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env-Mlvi-4 fusion protein - 160405-94-7

env-Mlvi-4 fusion protein

Catalog Number: EVT-1511789
CAS Number: 160405-94-7
Molecular Formula: C7H9NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Env-Mlvi-4 fusion protein is a hybrid protein derived from the Moloney murine leukemia virus, specifically involving the envelope (Env) gene and the Mlvi-4 locus. This protein has garnered attention due to its potential implications in T-cell lymphomas associated with the virus. The fusion protein's expression is linked to specific mRNA transcripts that arise from splicing events between the viral Env gene and sequences from the Mlvi-4 locus, resulting in unique open reading frames that contribute to its functionality.

Source and Classification

The Env-Mlvi-4 fusion protein originates from the Moloney murine leukemia virus, a retrovirus known for its role in inducing tumors in mice. The classification of this protein falls under viral proteins, specifically those involved in cellular fusion processes essential for viral entry and pathogenesis. The activated Mlvi-4 locus is critical for understanding how viral integration can lead to oncogenic transformations in host cells, particularly in hematopoietic tissues.

Synthesis Analysis

Methods

The synthesis of the Env-Mlvi-4 fusion protein typically involves the following methods:

  1. Transient Transfection: Constructs expressing RNA transcripts derived from cDNA clones (such as B1.1) are introduced into host cells (e.g., D17 cells) to facilitate protein expression.
  2. RNA Splicing: The hybrid mRNA transcripts are generated through splicing between the Env gene and Mlvi-4 sequences, which can be analyzed using genomic DNA probes.
  3. Protein Expression Analysis: Following transfection, assays such as Western blotting are utilized to confirm the presence of the fusion protein, which has an apparent molecular mass of approximately 33 kDa .

Technical Details

The process includes careful design of plasmid constructs that contain the desired sequences for both Env and Mlvi-4, followed by transfection into appropriate cell lines that support high levels of protein expression. Subsequent analysis often employs techniques like RNase protection assays to validate transcript presence and quantify expression levels.

Molecular Structure Analysis

Structure

The Env-Mlvi-4 fusion protein comprises amino acid sequences from both the viral envelope glycoprotein and the Mlvi-4 locus. The resulting structure includes:

  • Open Reading Frames: Two primary clones (B1.1 and LE3a) yield proteins with 247 and 226 amino acids, respectively. Both share a significant portion of their N-terminal sequences derived from the Env gene.
  • Splice Variants: The presence of different splice variants contributes to potential functional diversity within tumor environments.

Data

Sequence analysis reveals that 207 amino acids originate from the viral Env gene, while 14 amino acids are derived from Mlvi-4. This structural composition plays a crucial role in determining the functional properties of the fusion protein .

Chemical Reactions Analysis

Reactions

The Env-Mlvi-4 fusion protein participates in several biochemical reactions, primarily related to its role in cellular interactions:

  1. Membrane Fusion: As a fusion protein, it facilitates the merging of viral and host cell membranes, a critical step for viral entry.
  2. Cellular Signaling: It may engage in signaling pathways that promote tumorigenesis in T-cells.

Technical Details

The mechanisms underlying these reactions are often studied through cell-cell fusion assays, which allow researchers to quantify fusion efficiency and assess how modifications to specific domains affect functionality .

Mechanism of Action

Process

The mechanism by which the Env-Mlvi-4 fusion protein operates involves:

  1. Membrane Interaction: The protein interacts with host cell membranes through specific receptor binding.
  2. Fusion Induction: Following binding, conformational changes occur that promote membrane fusion, allowing viral entry into host cells.

Data

Studies indicate that similar proteins exhibit time scales for membrane fusion ranging from 1 to 2 minutes, highlighting the efficiency of Env-mediated processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical characteristics of the Env-Mlvi-4 fusion protein include:

  • Molecular Mass: Approximately 33 kDa.
  • Solubility: Typically soluble in physiological buffers used during experimental assays.

Chemical Properties

Chemically, this protein exhibits properties common to glycoproteins, including:

  • Glycosylation Sites: Potential glycosylation sites that may influence stability and interaction with receptors.
  • pH Stability: Functional stability under varying pH conditions relevant to endosomal environments during viral entry.

Relevant data on these properties can be obtained through various biochemical assays designed to assess solubility, stability, and interaction dynamics .

Applications

Scientific Uses

The Env-Mlvi-4 fusion protein serves multiple scientific purposes:

  1. Oncological Research: It is instrumental in studying mechanisms of retroviral oncogenesis and T-cell lymphomas.
  2. Viral Entry Studies: The protein aids in understanding how viruses exploit host cellular machinery for entry.
  3. Vaccine Development: Insights gained from studying this fusion protein can inform vaccine strategies against related retroviruses by targeting similar mechanisms.
Molecular Characterization of env-Mlvi-4 Fusion Protein

Genetic Architecture and Genomic Integration Sites

The env-Mlvi-4 fusion protein arises from proviral integration of Moloney murine leukemia virus (MoMuLV) into the Mlvi-4 locus in rat T-cell lymphomas. This integration occurs at specific genomic hotspots within the host genome, driven by the long terminal repeats (LTRs) of the retrovirus. The provirus inserts 3′ of the Mlvi-4 coding regions, positioning the viral promoter to drive transcription of a chimeric mRNA [1] [2]. Integration sites cluster in regions of open chromatin architecture, facilitating access for the viral integrase enzyme. The fusion transcript initiates from the viral LTR promoter and splices into host-derived exons of Mlvi-4, creating a continuous open reading frame (ORF) [8].

Table 1: Genomic Features of env-Mlvi-4 Fusion Formation

ComponentGenomic CoordinatesFunctional Role in Fusion
MoMuLV LTRProviral termini (5' and 3')Provides promoter/enhancer elements
env geneViral nucleotide position 6397Cryptic splice donor site
Mlvi-4 locusHost chromosome; 3' of provirusSplice acceptor site

Structural Features of Retroviral Envelope (Env) Glycoproteins

Retroviral Env glycoproteins are type I transmembrane proteins synthesized as polyprotein precursors (gp80–gp160). They undergo proteolytic cleavage by cellular furin-like proteases into surface (SU; gp70) and transmembrane (TM; p15E) subunits, linked by disulfide bonds [6] [9]. The Env structure includes:

  • Receptor-binding domain (RBD): Mediates host-cell attachment.
  • Proline-rich region (PRR): Confers structural flexibility.
  • Hydrophobic fusion peptide: Triggers membrane fusion.
  • Heptad repeat regions (HR1/HR2): Form six-helix bundles post-fusion [4].In the env-Mlvi-4 fusion, the Env-derived segment retains 207 N-terminal amino acids, including the RBD and partial PRR, but lacks the C-terminal fusion machinery and transmembrane anchor. This truncation disrupts native Env oligomerization and membrane fusion capabilities [3] [4].

Table 2: Structural Domains in Wild-Type Env vs. Fusion Protein

DomainWild-Type Envenv-Mlvi-4 Fusion
Receptor-bindingIntact (SU subunit)Retained (aa 1–207)
Fusion peptidePresent (TM subunit)Absent
Transmembrane anchorPresent (TM subunit)Absent
Heptad repeatsFunctional (HR1/HR2)Partially deleted

Mlvi-4 Locus: Proviral Insertion Dynamics and Transcriptional Activation

Mlvi-4 is a host genomic locus frequently targeted by MoMuLV integration in T-cell lymphomas. Proviral insertion activates Mlvi-4 transcription via LTR-driven enhancer effects, bypassing endogenous regulatory mechanisms [1] [8]. Key features include:

  • Splice acceptor site: A host-derived splice acceptor in the 3′ region of integrated proviruses fuses with the viral env splice donor.
  • Cryptic splice signals: The env gene’s cryptic donor site at nucleotide 6397 splices into Mlvi-4 without a canonical AG/GU boundary [1] [3].Transcriptional activation produces two tumor-specific mRNAs:
  • A 2.5-kb transcript (differentially spliced)
  • A 10-kb transcript (unspliced)Both are absent in normal tissues and require proviral integration at Mlvi-4 [1].

Fusion Protein Domains: env-Derived Sequences and Host-Derived Mlvi-4 Components

The env-Mlvi-4 fusion protein comprises:

  • Env-derived segment (207 aa): Includes the SU RBD and 14 aa from Env’s hypervariable region. This retains receptor-binding capability but lacks fusogenic activity [1] [3].
  • Mlvi-4-derived segment: Contributes 14–40 aa, depending on isoform splicing. The host-derived sequence lacks known functional domains but introduces novel C-terminal motifs absent in wild-type Env.Two primary isoforms exist:
  • B1.1 isoform (247 aa): Uses an unspliced Mlvi-4 segment.
  • LE3a isoform (226 aa): Excises an 81-bp intron from Mlvi-4 [1] [2].Both isoforms share 221 N-terminal residues but diverge at the C-terminus. Transient transfection assays confirm the fusion protein migrates as a 33-kDa glycoprotein on SDS-PAGE, consistent with loss of Env’s transmembrane domain [1].

Expression Profiling: Tumor-Specific mRNA Transcripts and Protein Isoforms

Expression of env-Mlvi-4 is exclusively tumor-specific. Key findings include:

  • Transcripts: The 2.5-kb mRNA (detected in 100% of Mlvi-4⁺ tumors) and 10-kb mRNA (∼20% of tumors) are undetectable in normal spleen/thymus, which express only a native 5.5-kb Mlvi-4 transcript [1].
  • Protein abundance: The B1.1 isoform (247 aa) dominates over LE3a (226 aa), confirmed by RNase protection assays.
  • Subcellular localization: Unlike full-length Env, the fusion protein localizes cytoplasmically due to loss of transmembrane anchoring. This mislocalization may aberrantly activate oncogenic signaling [3] [4].

Table 3: Tumor-Specific Isoforms of env-Mlvi-4

IsoformORF Size (aa)Splicing EventExpression Level
B1.1247No intron excisionHigh (∼80% of fusion protein)
LE3a22681-bp intron excisedLow (∼20%)

Functional implications include:

  • Oncogenic potential: The fusion protein may dysregulate growth pathways in hematopoietic cells via constitutive receptor engagement.
  • Diagnostic utility: Detection of 2.5-kb mRNA serves as a molecular marker for MoMuLV-induced lymphomas [1] [2].

Properties

CAS Number

160405-94-7

Product Name

env-Mlvi-4 fusion protein

Molecular Formula

C7H9NO3

Synonyms

env-Mlvi-4 fusion protein

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